1,3-Dioctanoyl glycerol

Signal Transduction Protein Kinase C Neutrophil Activation

1,3-Dioctanoyl glycerol (also denoted 1,3-DiC8) is a synthetic diacylglycerol (DAG) that possesses octanoyl (C8:0) chains esterified at the sn-1 and sn-3 positions of the glycerol backbone. This structural arrangement distinguishes it from the more common 1,2-diacylglycerol isomers and natural DAG second messengers.

Molecular Formula C19H36O5
Molecular Weight 344.5 g/mol
CAS No. 1429-66-9
Cat. No. B106050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioctanoyl glycerol
CAS1429-66-9
SynonymsGlycerol 1,3-Dicaprylate;  1,3-Dioctanoyl Glycerol;  1,3-Dioctanoin;  Octanoic Acid 2-Hydoxy-1,3-propanediyl Ester;  Octanoic Acid, 1,1’-(2-Hydroxy-1,3-propanediyl) Ester
Molecular FormulaC19H36O5
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O
InChIInChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
InChIKeyDMBAVJVECSKEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dioctanoyl Glycerol (CAS 1429-66-9): Chemical Profile and Core Properties


1,3-Dioctanoyl glycerol (also denoted 1,3-DiC8) is a synthetic diacylglycerol (DAG) that possesses octanoyl (C8:0) chains esterified at the sn-1 and sn-3 positions of the glycerol backbone [1]. This structural arrangement distinguishes it from the more common 1,2-diacylglycerol isomers and natural DAG second messengers . The compound appears as a colorless to pale-yellow oil, is soluble in chloroform, DMF, and ethanol, and is recognized by chemical databases as a Brassica napus metabolite and pharmaceutical excipient candidate [1].

1,3-Dioctanoyl Glycerol (CAS 1429-66-9): Why Generic DAG Substitution Is Scientifically Invalid


Substituting 1,3-dioctanoyl glycerol with a generic diacylglycerol (DAG) or even its 1,2-regioisomer compromises experimental outcomes because the 1,3-substitution pattern profoundly alters its biochemical activity [1]. Unlike the 1,2-isomer, 1,3-dioctanoyl glycerol is a poor activator of protein kinase C (PKC), a central signaling kinase [1]. This unique property allows researchers to uncouple PKC-dependent from PKC-independent pathways in signal transduction studies [2]. Furthermore, the compound acts as an inhibitor of diacylglycerol kinase (DGK), an enzyme that does not recognize the 1,3-isomer as a substrate, providing a tool unavailable with 1,2-DAGs or natural DAGs [3]. Simply using another DAG would activate PKC and serve as a DGK substrate, thereby failing to answer specific mechanistic questions [2].

1,3-Dioctanoyl Glycerol (CAS 1429-66-9): Direct Comparative Evidence for Scientific Selection


PKC Activation: 1,3-DiC8 as a 'Poor' Activator Compared to 1,2-DiC8

The primary functional distinction between 1,3-dioctanoylglycerol (1,3-DiC8) and 1,2-dioctanoylglycerol (1,2-DiC8) lies in their capacity to activate protein kinase C (PKC). 1,3-DiC8 is explicitly characterized as a poor activator of PKC, whereas 1,2-DiC8 functions as a direct PKC activator [1][2]. This differential PKC activation profile is the mechanistic basis for the compound's utility in dissecting PKC-independent signaling pathways.

Signal Transduction Protein Kinase C Neutrophil Activation

PLA2 Priming Efficacy: 1,3-DiC8 Matches 1,2-DiC8 but Not PMA

In a direct head-to-head comparison, 1,3-DiC8 demonstrates priming efficacy for phospholipase A2 (PLA2) activation that is statistically comparable to the PKC-activating diacylglycerols 1,2-DiC8 and 1-oleoyl-2-acetylglycerol (OAG) [1]. All three DAGs were significantly less effective than the potent PKC activator phorbol 12-myristate 13-acetate (PMA) [1].

Phospholipase A2 Lipid Signaling Eicosanoid

DGK Inhibition: 1,3-DiC8 as a Diacylglycerol Kinase Inhibitor

Unlike 1,2-diacylglycerols, which are substrates for diacylglycerol kinase (DGK), 1,3-dioctanoylglycerol functions as an inhibitor of the enzyme [1]. This is a class-level inference based on the enzyme's specificity; DGK phosphorylates the sn-2 hydroxyl group of DAGs, which is unesterified in 1,2-DAGs but is an esterified carbonyl in the 1,3-isomer [1].

Diacylglycerol Kinase Lipid Metabolism Enzymology

Cell Permeability: Functional Equivalence for Intracellular Access

1,3-Dioctanoyl glycerol is described as a cell-permeable lipid that can be used as a probe to study triacylglycerol metabolism . This is a class-level property shared with short-chain DAGs like 1,2-dioctanoylglycerol and 1-oleoyl-2-acetylglycerol (OAG), which are also cell-permeable and commonly used as exogenous DAG sources in cellular assays [1].

Cell Permeability Lipid Probes Metabolism

1,3-Dioctanoyl Glycerol (CAS 1429-66-9): Evidence-Backed Application Scenarios


Dissecting PKC-Independent DAG Signaling in Neutrophils

Researchers studying signal transduction in human neutrophils can use 1,3-dioctanoyl glycerol to prime cells for enhanced arachidonate mobilization and leukotriene B4 synthesis without directly activating protein kinase C (PKC) [1]. Its functional equivalence to 1,2-DiC8 in priming PLA2 activation (both increasing arachidonic acid release by 150% over control in platelets) but lack of direct PKC-mediated arachidonate mobilization at 5-10 µM makes it the ideal control for isolating PKC-independent DAG effects [1][2].

Modulating Diacylglycerol Kinase Activity for Phosphatidic Acid Research

In studies of phosphatidic acid (PA) signaling, 1,3-dioctanoyl glycerol can be employed as an inhibitor of diacylglycerol kinase (DGK) [1]. Because DGK specifically phosphorylates the sn-2 hydroxyl of DAGs, the 1,3-isomer acts as a competitive or allosteric inhibitor rather than a substrate [1]. This allows for the modulation of cellular PA levels without the confounding introduction of exogenous PA or the use of genetic knockdowns, providing a small-molecule tool for probing DGK function.

Investigating PLA2-Mediated Eicosanoid Release in Platelets

For studies focused on phospholipase A2 (PLA2) activity and subsequent eicosanoid production in human platelets, 1,3-dioctanoyl glycerol serves as a potent priming agent [1]. It enhances A23187-stimulated, eicosanoid-independent arachidonic acid release to the same extent as PKC-activating DAGs (150% of control), but with the critical advantage of minimal direct PKC activation [1]. This makes it a preferred tool for experiments where confounding PKC-mediated transcriptional or cellular responses must be avoided [1].

Probing Triacylglycerol Metabolism Using a Cell-Permeable Probe

1,3-Dioctanoyl glycerol is an effective, cell-permeable probe for investigating the metabolism of structured triacylglycerols [1]. Its defined 1,3-substitution pattern and short C8:0 fatty acid chains facilitate cellular uptake and allow for tracking of its incorporation and processing within lipid metabolic pathways without the complexity of mixed-chain natural lipids [1].

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